4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one
Overview
Description
4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one is an organic compound with the molecular formula C5H5BrN2O2. It belongs to the class of pyridazinones, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a bromine atom at the fourth position, a hydroxyl group at the fifth position, and a methyl group at the second position on the pyridazinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one typically involves the bromination of 5-hydroxy-2-methyl-2H-pyridazin-3-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the pyridazinone ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include 4-bromo-2-methyl-2H-pyridazin-3-one-5-one.
Reduction Reactions: Products include 5-hydroxy-2-methyl-2H-pyridazin-3-one or fully reduced pyridazinone derivatives.
Scientific Research Applications
4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-4-hydroxypyridazin-6-one
- 5-bromo-6-hydroxy-1-methylpyridazin-4-one
- 2-alkyl or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones
Uniqueness
4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and hydroxyl groups contribute to its reactivity and potential pharmacological activities, distinguishing it from other pyridazinone derivatives.
Properties
IUPAC Name |
4-bromo-5-hydroxy-2-methylpyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-5(10)4(6)3(9)2-7-8/h2,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWUUAQSWHQZJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716203 | |
Record name | 4-Bromo-5-hydroxy-2-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64178-59-2 | |
Record name | 4-Bromo-5-hydroxy-2-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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